2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Overview
Description
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been associated with various biological activities, including acting as cxcr3 antagonists .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways, often related to their target proteins .
Result of Action
Some 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic approaches to prepare 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method provides a high regioselective alkylation and yields the desired product in good overall yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to develop efficient and environmentally friendly production processes. Continuous flow methods and metal-free processes are examples of such approaches .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Coordination: The triazole ring can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of the N-protected β-aminoalcohol intermediate.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Coordination: Metal ions such as ruthenium can be used to form coordination complexes with the triazole ring.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, substituted triazole compounds, and metal-triazole complexes
Scientific Research Applications
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Triazole derivatives, including this compound, have shown antimicrobial, antifungal, and anticancer activities. They are used in the development of new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development.
Industry: The compound is used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: This compound has a similar triazole ring structure and is used in the synthesis of coordination complexes with metal ions.
2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine: Another triazole derivative with similar properties and applications.
β-(1,2,4-triazol-1-yl)-L-alanine: This compound is a metabolite of the fungicide myclobutanil and has biological activity.
Uniqueness
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities
Properties
IUPAC Name |
2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRXBUIJPGFSBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390322 | |
Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-32-2 | |
Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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